molecular formula C20H21NO5 B11405650 methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11405650
M. Wt: 355.4 g/mol
InChI Key: ODTJGQADJAKDIL-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazine ring, a carboxylate group, and a dimethylphenoxyacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,5-dimethylphenoxy)acetyl]amino]benzoate
  • Ethyl 4-[(3,5-dimethylphenoxy)acetyl]amino]benzoate
  • Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific structural features, such as the benzoxazine ring and the dimethylphenoxyacetyl moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C20H21NO5/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-18(20(23)24-3)26-17-7-5-4-6-16(17)21/h4-10,18H,11-12H2,1-3H3

InChI Key

ODTJGQADJAKDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)C

Origin of Product

United States

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